N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride
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Overview
Description
IACS-9571 Hydrochloride is a potent and selective inhibitor of the bromodomain-containing proteins TRIM24 and BRPF1. These proteins are involved in the epigenetic regulation of gene expression and have been implicated in various cancers. The compound has shown high affinity and selectivity for its targets, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IACS-9571 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the core benzimidazole structure.
- Introduction of functional groups to enhance selectivity and potency.
- Conversion to the hydrochloride salt to improve solubility and stability .
Industrial Production Methods
Industrial production of IACS-9571 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
IACS-9571 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s properties .
Scientific Research Applications
IACS-9571 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the function of bromodomain-containing proteins.
Biology: Investigates the role of TRIM24 and BRPF1 in gene expression and cancer progression.
Medicine: Explores potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
IACS-9571 Hydrochloride exerts its effects by binding to the bromodomains of TRIM24 and BRPF1. This binding inhibits the interaction of these proteins with acetylated histones, thereby modulating gene expression. The compound’s high selectivity and potency make it an effective tool for studying the molecular pathways involved in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
IACS-9571: The free base form of the compound.
dTRIM24: Another selective inhibitor of TRIM24.
BRPF1 Inhibitors: Compounds that specifically target BRPF1
Uniqueness
IACS-9571 Hydrochloride is unique due to its dual inhibition of TRIM24 and BRPF1, high selectivity, and excellent cellular potency. These properties make it a valuable tool for both basic research and potential therapeutic applications .
Properties
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQIQKWUIYJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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